

# analytical methods iodine content determination

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## Compound Focus: Iodine tribromide

CAS No.: 7789-58-4

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## Analytical Methods for Iodine Determination

The table below summarizes the performance characteristics of several analytical techniques based on recent research.

Method	Key Principle	Typical Sample	Detection Limit	Key Advantages	Key Limitations
<b>Ultra-High-Performance Liquid Chromatography (UHPLC) [1]</b>	Separation and detection of iodide using a weak anion-exchange column and a diode array detector (DAD).	Iodized table salt	1.2 mg/kg [1]	High accuracy, robustness, great reproducibility, and high-throughput automated injection [1].	Requires specific instrumentation and sample pre-treatment (e.g., reduction of iodate with sodium bisulfite) [1].
<b>Chemical Vapor Generation-Colorimetry [2]</b>	Iodide is oxidized to gaseous I <sub>2</sub> , which reacts	Salt	20 µmol/L (visual), 2.6 µmol/L	Cost-effective, highly selective, suitable for	Primarily suited for liquid samples/solutions; speciation requires

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	with starch, causing a visible color change.		(smartphone RGB) [2]	rapid, on-site analysis [2].	a separate reduction step for iodate [2].
<b>Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [3]</b>	High-temperature plasma ionizes elements, which are then separated and quantified by mass.	Edible seaweeds	Information missing	High sensitivity and capability for multi-element analysis [3].	High equipment cost, potential for matrix interferences (e.g., salt crystal formation) [1] [3].
<b>Titration [1]</b>	Classical volumetric analysis using a redox reaction.	Iodized salt	Information missing	Common, affordable, and considered a standard method [1].	Labor-intensive, requires skilled technicians, potential for human error, poor robustness for large sample sizes [1].

## Detailed Experimental Protocols

### Protocol for UHPLC Analysis of Iodized Salt [1]

This method converts all iodine to iodide for detection, simplifying analysis.

- **Sample Preparation:** Weigh 0.5 g of iodized table salt and dissolve it in 10.00 mL of a solution containing 2.50 mL of 2 M sodium bisulfite and 7.50 mL deionized water. Sodium bisulfite reduces

iodate ( $\text{IO}_3^-$ ) to iodide ( $\text{I}^-$ ) [1].

- Chromatographic Conditions:
  - **Column:** Weak anion-exchange (e.g., Thermo Scientific Acclaim Mixed-Mode WAX-1, 2.1 mm × 150 mm, 5  $\mu\text{m}$ ) [1].
  - **Mobile Phase:** Isocratic mixture of 120 mM phosphate buffer (pH 3.0) and methanol in a 1:1 (v/v) ratio [1].
  - **Flow Rate:** 0.20 mL/min [1].
  - **Detection:** Diode array detector at 223 nm [1].
  - **Injection Volume:** 50  $\mu\text{L}$  [1].
- Method Validation: The protocol was validated for accuracy (RSD 4.2%), repeatability (RSD 0.4%), and robustness (RSD 0.8%), with spike recoveries of 87.2–106.9% [1].

## Protocol for Chemical Vapor Generation-Colorimetric Analysis [2]

This method is designed for portable, cost-effective analysis.

- Procedure:
  - **Oxidation and Vapor Generation:** The sample solution is acidified, and iodide ( $\text{I}^-$ ) is oxidized to gaseous iodine ( $\text{I}_2$ ) by hydrogen peroxide ( $\text{H}_2\text{O}_2$ ). This step separates iodine from the complex sample matrix [2].
  - **Detection:** The generated  $\text{I}_2$  vapor diffuses to a test strip impregnated with soluble starch. A specific color reaction occurs, changing the strip from colorless to purple [2].
  - **Quantification:** The concentration can be estimated visually by comparison to standards or more precisely using a smartphone to measure the RGB values of the colored strip [2].
- Speciation Analysis: To determine iodate ( $\text{IO}_3^-$ ), it is first reduced to  $\text{I}^-$  using ascorbic acid before the analysis steps above [2].

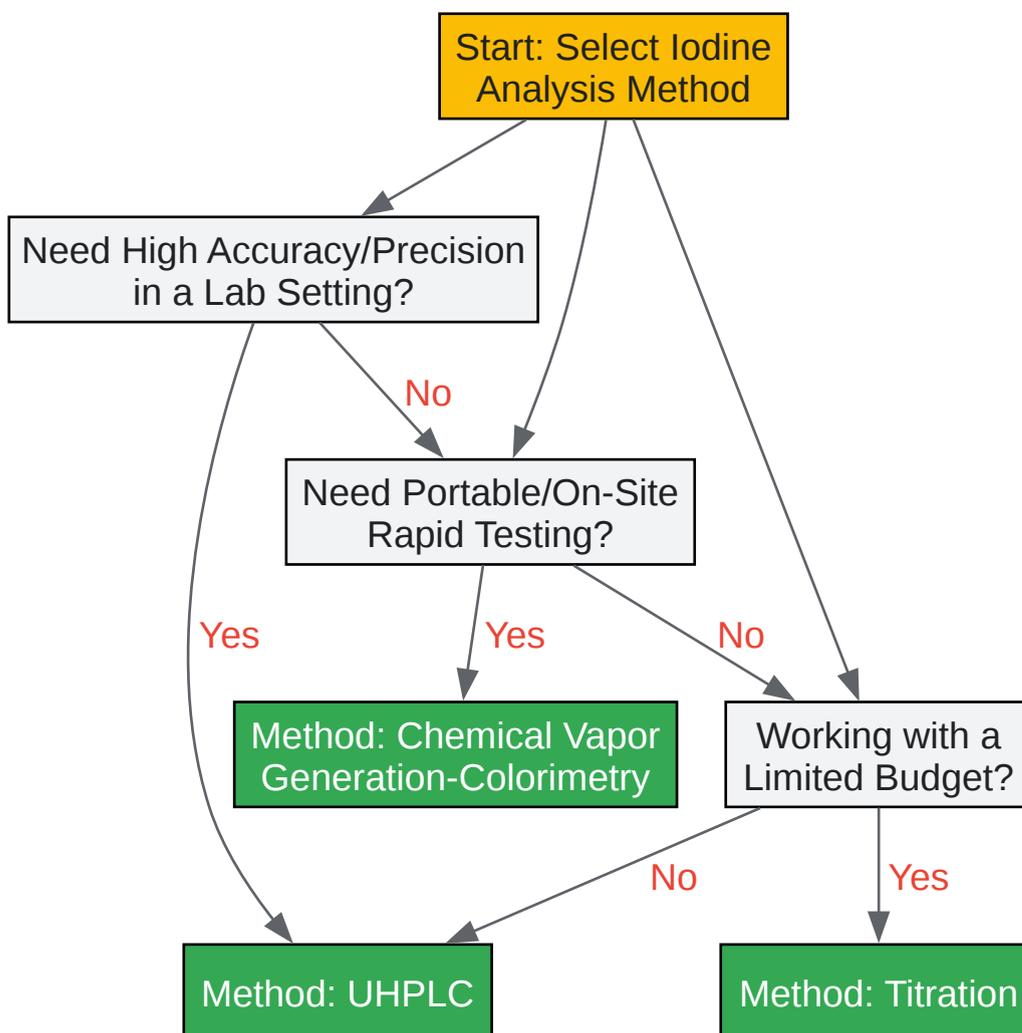
## Application in Public Health & Research

Analytical data from these methods directly supports public health monitoring and risk assessment. A study in Zhejiang, China, used dietary surveys and laboratory analysis to monitor iodine intake after a policy change that lowered the iodine concentration in iodized salt [4]. The findings revealed that the median dietary iodine intake decreased, the contribution of iodized salt to total intake dropped significantly, and the proportion of the population with inadequate intake increased, providing crucial data for policy evaluation [4].

For analyzing complex biological samples, ICP-MS is often employed due to its high sensitivity. A risk assessment of edible seaweeds in South Korea used ICP-MS to measure iodine content after microwave-assisted digestion of samples [3]. The study found that iodine content varied widely among species, with sea tangle containing the highest levels (mean of 2432 mg/kg dry weight), highlighting the importance of species-specific consumption guidelines [3].

## Method Selection Workflow

The diagram below outlines a logical pathway for selecting an appropriate analytical method based on your project's primary requirements.



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